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Key Pharmacokinetic Parameters of Cefpodoxime

The table below summarizes the core pharmacokinetic parameters for cefpodoxime, the active metabolite of

cefpodoxime proxetil, after oral administration in healthy adults with normal renal function.

Parameter Value Ranges and Key Facts

Absolute Bioavailability Approximately 50% for the tablet formulation [1] [2] [3].

Time to Peak Plasma
Concentration (Tmax)

2 to 3 hours post-dose [1] [2].

Elimination Half-Life (T½) 1.9 to 3.1 hours [1] [4] [2].

Plasma Protein Binding Relatively low, between 18% and 33% [1] [5] [2].

Route of Elimination Primarily renal excretion; approximately 29% to 33% of the dose is
excreted unchanged in urine within 12 hours [2] [6].

Effect of Food Enhanced absorption; taking tablets with food increases the extent
of absorption (AUC) by 21-33% [2] [6].

Plasma Concentration Profile
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The following tables provide detailed single-dose plasma concentration data for cefpodoxime in fasted adults

and pediatric patients, which is critical for understanding its time-course activity.

Table 2: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Adults After Film-Coated Tablet

Administration [2]

Dose 1 hr 2 hr 3 hr 4 hr 6 hr 8 hr 12 hr

100 mg 0.98 1.4 1.3 1.0 0.59 0.29 0.08

200 mg 1.5 2.2 2.2 1.8 1.2 0.62 0.18

400 mg 2.2 3.7 3.8 3.3 2.3 1.3 0.38

Table 3: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Pediatric Patients (1-17 years) After

Suspension Administration [2]

Dose 1 hr 2 hr 3 hr 4 hr 6 hr 8 hr 12 hr

5 mg/kg 1.4 2.1 2.1 1.7 0.90 0.40 0.090

Key Experimental Methodologies

The established pharmacokinetic profile of cefpodoxime proxetil is derived from specific clinical study

designs.

Study Design for Basic Parameters: Early phase clinical trials administered single and multiple oral
doses (100-400 mg cefpodoxime equivalents) every 12 hours to healthy subjects [1] [6]. Plasma and

urine samples were collected at predetermined intervals, and drug concentrations were typically
determined using high-performance liquid chromatography (HPLC), sometimes with advanced

techniques like column-switching or mass spectrometry detection [6] [7].
Assessing the Food Effect: A crossover study design was used where subjects received

cefpodoxime proxetil tablets under fasting conditions and with food [2] [6]. Results demonstrated
that food increases the Area Under the Curve (AUC) by 21-33% and peak plasma concentration

(Cmax), supporting administration with food to enhance bioavailability [2] [6].
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Evaluating Renal Impairment: Population pharmacokinetics or dedicated studies in patients with

varying degrees of renal function quantified the impact on elimination. The half-life of cefpodoxime
increases progressively with declining creatinine clearance, necessitating dosage adjustment in

patients with moderate to severe impairment [1] [2] [6].

Pharmacokinetic Pathway and Study Workflow

The journey of cefpodoxime proxetil from administration to elimination and the general approach to its

clinical pharmacokinetic evaluation can be visualized as follows.
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Oral Administration
(Prodrug: Cefpodoxime Proxetil)

GI Tract Absorption

Enzymatic De-esterification
(in Intestinal Mucosa/Liver)
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in Systemic Circulation

Distribution to Tissues & Fluids
(Low Protein Binding)

Renal Elimination
(Unchanged in Urine)

Half-life: ~2-3 hours
(Normal Renal Function)

Half-life: Up to ~10 hours
(Severe Renal Impairment)
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Cefpodoxime Proxetil Metabolic Pathway
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Study Protocol Finalization
(Dose, Subjects, Sampling Times)
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Pharmacokinetic Study Workflow

Critical Factors Influencing Pharmacokinetics

Renal Function: Elimination is reduced in patients with impaired renal function. The half-life
increases from approximately 2.8 hours with normal function to 5.9 hours with moderate
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impairment and up to 9.8 hours with severe impairment [2]. Dosage adjustment is required when

creatinine clearance is below 30 mL/min [2] [8].
Gastric pH: Drugs that raise gastric pH, such as antacids and H2-receptor antagonists, can result

in reduced absorption of cefpodoxime [1] [6].
Age: Pharmacokinetics are not significantly affected by age alone. However, as renal function often

declines with age, dosage adjustments in elderly patients should be based on measured renal
function [1] [2] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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